4-Methoxy-4'-methylthiobiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-4-(4-methylsulfanylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-15-13-7-3-11(4-8-13)12-5-9-14(16-2)10-6-12/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDSGTZGUFKSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reductive Elimination:the Final Step of the Catalytic Cycle is Reductive Elimination. in This Step, the Two Organic Ligands on the Palladium Center Couple to Form the New Carbon Carbon Bond of the Biphenyl Product, 4 Methoxy 4 Methylthiobiphenyl.libretexts.orgthe Palladium Catalyst is Simultaneously Reduced from Pd Ii Back to Its Pd 0 State, Thus Regenerating the Active Catalyst and Allowing the Cycle to Continue. This Step is Generally Irreversible and Forms the Desired Product with Retention of Stereochemistry of the Two Coupling Partners.libretexts.org
Reaction Kinetics and Thermodynamic Analysis of Synthetic Pathways
Reaction Kinetics: The rate-determining step in the Suzuki-Miyaura catalytic cycle is often the oxidative addition of the aryl halide to the Pd(0) complex. libretexts.org The rate of this step is highly dependent on the nature of the leaving group on the aryl halide, with the reactivity order generally being I > Br > Cl > F. Therefore, using 1-iodo-4-(methylthio)benzene would likely result in a faster reaction rate compared to 1-bromo-4-(methylthio)benzene.
The electronic properties of the substituents on both the aryl halide and the boronic acid also play a significant role. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition, while electron-donating groups may slow it down. Conversely, electron-donating groups on the boronic acid can facilitate transmetalation. In the case of 4-Methoxy-4'-methylthiobiphenyl synthesis, the methoxy (B1213986) group is electron-donating, while the methylthio group has a more complex electronic effect, capable of both sigma-donation and pi-acceptance.
Below is an illustrative data table showing typical relative rate constants for the Suzuki-Miyaura coupling as a function of the halide, based on general observations for similar reactions.
| Aryl Halide Substrate (Ar-X) | Relative Rate Constant (Illustrative) |
| Ar-I | 100 |
| Ar-Br | 10 |
| Ar-Cl | 1 |
This table is for illustrative purposes only and does not represent experimental data for the synthesis of this compound.
An illustrative table of thermodynamic parameters for a generic Suzuki-Miyaura reaction is provided below.
| Thermodynamic Parameter | Illustrative Value (kJ/mol) |
| Enthalpy of Reaction (ΔH) | -50 to -100 |
| Gibbs Free Energy of Reaction (ΔG) | -40 to -90 |
This table is for illustrative purposes only and does not represent experimental data for the synthesis of this compound.
Investigation of Stereochemical Control in Derivatization Reactions of this compound
Once this compound is synthesized, it can undergo various derivatization reactions. An interesting aspect of the stereochemistry of substituted biphenyls is the phenomenon of atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. For atropisomerism to occur, the substituents in the ortho positions of the biphenyl (B1667301) core must be sufficiently bulky to hinder free rotation.
In the case of this compound, there are no ortho substituents, so the parent molecule itself does not exhibit atropisomerism. However, if this compound were to be derivatized at the ortho positions (e.g., positions 2, 2', 6, or 6'), the resulting products could be chiral and exist as a pair of enantiomers (atropisomers).
The stereochemical control in such derivatization reactions would be a key challenge. For instance, an asymmetric synthesis could be designed to selectively produce one atropisomer over the other. This could be achieved by using a chiral catalyst or a chiral auxiliary.
A hypothetical example would be the ortho-lithiation of this compound directed by the methoxy group, followed by quenching with an electrophile in the presence of a chiral ligand. The chiral ligand would coordinate to the lithium intermediate, creating a chiral environment that could favor the formation of one atropisomer.
While no specific studies on the stereocontrolled derivatization of this compound are documented, the principles of atroposelective synthesis are well-established for other biphenyl systems. nih.gov The success of such a reaction would depend on the size of the introduced substituents and the ability of the chiral catalyst or auxiliary to differentiate between the two prochiral faces of the biphenyl substrate.
Below is an illustrative table outlining potential strategies for stereochemical control in the derivatization of a generic biphenyl system.
| Strategy | Description | Potential Outcome |
| Chiral Catalyst | A chiral transition metal catalyst is used to catalyze the derivatization reaction. | Enantioselective formation of one atropisomer. |
| Chiral Auxiliary | A chiral group is temporarily attached to the biphenyl substrate to direct the stereochemical outcome of a subsequent reaction. | Diastereoselective formation of one atropisomer, followed by removal of the auxiliary. |
| Chiral Reagent | A chiral reagent is used to introduce a new functional group, with the stereochemistry being transferred from the reagent to the product. | Enantioselective formation of one atropisomer. |
This table is for illustrative purposes and outlines general strategies that could be applied to the derivatization of this compound.
Advanced Spectroscopic and Analytical Techniques for Research Oriented Characterization of 4 Methoxy 4 Methylthiobiphenyl
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Conformational and Electronic Structure Studies
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-Methoxy-4'-methylthiobiphenyl in solution. It provides detailed information about the chemical environment of each nucleus, enabling the mapping of atomic connectivity and conformational preferences.
Multidimensional NMR Spectroscopy (e.g., COSY, HMQC, HMBC) for Aromatic Ring Connectivity
Two-dimensional (2D) NMR experiments are critical for unambiguously assigning the proton (¹H) and carbon (¹³C) signals of the two distinct aromatic rings in this compound.
COrrelation SpectroscopY (COSY): This proton-detected experiment identifies protons that are coupled to each other, typically through three bonds (³J-coupling). sdsu.edu For this compound, COSY spectra would reveal correlations between adjacent protons on the methoxy-substituted ring and separate correlations between adjacent protons on the methylthio-substituted ring, confirming the substitution pattern.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate proton signals with the carbon signals to which they are directly attached (¹J-coupling). sdsu.eduyoutube.com This allows for the direct assignment of each aromatic carbon that bears a proton.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is arguably the most powerful technique for this molecule, as it shows correlations between protons and carbons over two or three bonds (²J and ³J-coupling). sdsu.eduyoutube.com This is crucial for establishing the connectivity between the two aromatic rings by observing a correlation from the protons on one ring to the quaternary carbon of the other. It also confirms the positions of the methoxy (B1213986) and methylthio groups by showing correlations from their respective methyl protons to the carbons of the aromatic rings.
Table 1: Predicted Multidimensional NMR Correlations for this compound
| Experiment | Correlating Protons | Correlating Carbons | Inferred Information |
|---|---|---|---|
| COSY | H2' with H3' and H5' with H6' | N/A | Confirms ortho-coupling within the methylthio-substituted ring. |
| COSY | H2 with H3 and H5 with H6 | N/A | Confirms ortho-coupling within the methoxy-substituted ring. |
| HMQC/HSQC | -OCH₃, -SCH₃, Aromatic Protons | -OCH₃, -SCH₃, Protonated Aromatic Carbons | Assigns directly attached proton-carbon pairs. |
| HMBC | -OCH₃ Protons | C4 (ipso-carbon) | Confirms position of the methoxy group. |
| HMBC | -SCH₃ Protons | C4' (ipso-carbon) | Confirms position of the methylthio group. |
| HMBC | H2', H6' | C1 (quaternary carbon of other ring) | Establishes the biphenyl (B1667301) linkage. |
Solid-State NMR for Crystal Packing and Polymorphism
While solution-state NMR provides data on the molecule's average conformation, solid-state NMR (ssNMR) offers insight into its structure in the crystalline state. By analyzing the ¹³C chemical shifts and spin-lattice relaxation times, ssNMR can distinguish between different crystalline forms (polymorphs) of this compound. For instance, studies on the analogous compound 4,4'-dimethoxybiphenyl have used ssNMR to investigate intramolecular motion and crystal packing. nih.gov Different packing arrangements would result in distinct ¹³C chemical shifts due to variations in intermolecular interactions, allowing for the identification and characterization of potential polymorphism.
Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling
Advanced mass spectrometry (MS), particularly when coupled with techniques like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is essential for confirming the molecular weight and elucidating the fragmentation pathways of this compound. The fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation process typically begins after ionization, for example, to form the protonated molecule [M+H]⁺. nih.gov For this compound (C₁₄H₁₄OS, molecular weight 230.08 g/mol ), characteristic fragmentation pathways can be predicted. The presence of sulfur allows for isotopic profiling, as the natural abundance of the ³⁴S isotope (approximately 4.2%) would result in a characteristic M+2 peak, further confirming the elemental composition.
Table 2: Predicted Key Fragment Ions for this compound in ESI-MS/MS
| m/z (Mass/Charge) | Proposed Fragment Structure | Proposed Neutral Loss |
|---|---|---|
| 231.09 | [C₁₄H₁₅OS]⁺ | N/A (Protonated Parent Ion [M+H]⁺) |
| 215.06 | [C₁₃H₁₁OS]⁺ | CH₄ (Methane from rearrangement) |
| 184.05 | [C₁₃H₁₂O]⁺ | CH₂S (Thioformaldehyde) |
| 183.04 | [C₁₃H₁₁O]⁺ | H₂S + CH₃ radical |
| 152.05 | [C₁₂H₈]⁺ | CH₃OH + CH₃S radical |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis
Key expected vibrations include:
Aromatic C-H stretching: Typically found in the 3100-3000 cm⁻¹ region.
Aliphatic C-H stretching: From the methoxy and methylthio groups, appearing in the 3000-2850 cm⁻¹ range.
Aromatic C=C stretching: A series of bands between 1610 cm⁻¹ and 1450 cm⁻¹.
C-O-C stretching: The asymmetric and symmetric stretches of the ether linkage, expected around 1250 cm⁻¹ and 1040 cm⁻¹, respectively.
C-S stretching: A weaker band typically observed in the 700-600 cm⁻¹ region.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Both (IR, Raman) |
| Aliphatic C-H Stretch (-OCH₃, -SCH₃) | 3000 - 2850 | Both (IR, Raman) |
| Aromatic C=C Stretch | 1610 - 1450 | Both (IR, Raman) |
| Asymmetric C-O-C Stretch | ~1250 | IR (Strong) |
| Symmetric C-O-C Stretch | ~1040 | IR |
| C-S Stretch | 700 - 600 | Raman (Often Stronger) |
| Out-of-Plane C-H Bending | 900 - 675 | IR (Strong) |
X-ray Crystallography for Single-Crystal and Powder Diffraction Analysis of this compound and Its Cocrystals
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state.
Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and, crucially, the torsional or dihedral angle between the two aromatic rings. This angle is a key conformational parameter. The analysis would also reveal the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as C-H···π or π-π stacking, which dictate the supramolecular architecture. researchgate.netnih.gov Studies on similar biphenyl systems have provided detailed structural insights through this method. nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. While it does not provide the atomic-level detail of a single-crystal study, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. It is an essential tool for identifying different polymorphs, analyzing the purity of a crystalline sample, and studying the structure of cocrystals formed with other molecules.
Table 4: Key Structural Parameters Obtainable from Single-Crystal X-ray Diffraction
| Parameter | Significance |
|---|---|
| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the basic repeating unit of the crystal lattice. |
| Space Group | Describes the symmetry of the crystal structure. |
| Bond Lengths (e.g., C-C, C-O, C-S) | Provides fundamental data on chemical bonding. |
| Bond Angles (e.g., C-O-C, C-S-C) | Reveals the geometry around specific atoms. |
| Torsional (Dihedral) Angle | Defines the twist between the two phenyl rings, a key conformational feature. |
| Intermolecular Interactions | Identifies non-covalent forces (e.g., hydrogen bonds, π-stacking) that govern crystal packing. |
Computational Chemistry and Theoretical Modeling of 4 Methoxy 4 Methylthiobiphenyl
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of 4-Methoxy-4'-methylthiobiphenyl. These calculations, typically performed using methods like Hartree-Fock (HF) or Density Functional Theory (DFT), provide a detailed picture of the molecule's electron distribution and orbital energies. nih.gov
The electronic structure of this compound is characterized by the interplay between the electron-donating methoxy (B1213986) (-OCH3) and methylthio (-SCH3) groups and the biphenyl (B1667301) core. The methoxy group is a strong π-donor, increasing the electron density of the adjacent phenyl ring. The methylthio group, while also electron-donating, has a more complex interaction due to the presence of sulfur's d-orbitals.
Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. nih.govnih.gov
For this compound, the HOMO is expected to be delocalized across the entire molecule, with significant contributions from the electron-rich methoxy and methylthio substituents. The LUMO is likely to be distributed primarily over the biphenyl rings. This distribution of frontier orbitals indicates that the molecule can participate in charge-transfer interactions, a property that is essential for applications in optoelectronics. rsisinternational.org
Table 1: Calculated Electronic Properties of this compound
| Property | Calculated Value (Representative) |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 4.3 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are representative theoretical values based on calculations for structurally similar molecules and are intended for illustrative purposes.
Density Functional Theory (DFT) for Predicting Reactivity and Spectroscopic Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.gov By employing functionals like B3LYP, DFT can accurately predict various molecular properties, including reactivity and spectroscopic signatures. nih.govosti.gov
The reactivity of this compound can be analyzed using DFT-derived descriptors such as the molecular electrostatic potential (MEP) and Fukui functions. The MEP map visually represents the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. nih.govresearchgate.net For this molecule, the regions around the oxygen and sulfur atoms are expected to be electron-rich, making them susceptible to electrophilic attack.
DFT calculations can also predict spectroscopic properties with high accuracy. The vibrational frequencies calculated using DFT can be correlated with experimental data from infrared (IR) and Raman spectroscopy to confirm the molecular structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions within the molecule. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Data | Predicted Values (Representative) |
| Key IR Frequencies (cm⁻¹) | ~2950 (C-H stretch), ~1250 (C-O stretch), ~690 (C-S stretch) |
| Key Raman Frequencies (cm⁻¹) | ~1600 (Aromatic C=C stretch), ~1300 (Biphenyl C-C stretch) |
| UV-Vis Absorption Max (λmax) | ~300 nm |
Note: The values in this table are representative theoretical predictions based on DFT calculations for analogous compounds.
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational technique used to study the dynamic behavior of molecules over time. mdpi.com By simulating the motion of atoms and molecules, MD provides insights into conformational changes and intermolecular interactions that are not accessible through static quantum chemical calculations. nih.gov
For this compound, MD simulations can explore its conformational landscape. The biphenyl core is not planar, and the two phenyl rings can rotate relative to each other. The dihedral angle between the rings is a key conformational parameter that influences the molecule's electronic properties and its ability to pack in a solid state. MD simulations can map the energy landscape associated with this rotation, identifying the most stable conformations.
Furthermore, MD simulations can model the intermolecular interactions between multiple this compound molecules. These interactions, which include van der Waals forces and potential weak hydrogen bonds, govern the material's bulk properties, such as its crystal structure and melting point. Understanding these interactions is crucial for designing materials with specific physical properties. nih.gov
In Silico Prediction of Reaction Energetics and Transition States for this compound Transformations
Computational methods can be used to predict the energetics of chemical reactions involving this compound, providing valuable information for synthetic chemists. By calculating the energies of reactants, products, and transition states, it is possible to determine the reaction's feasibility and mechanism. jmchemsci.com
For example, the synthesis of this compound often involves cross-coupling reactions. DFT calculations can be used to model the reaction pathway, identifying the structures and energies of key intermediates and transition states. This information can help in optimizing reaction conditions, such as the choice of catalyst and temperature.
The study of reaction energetics can also be applied to predict the molecule's degradation pathways. By identifying the lowest-energy pathways for decomposition, it is possible to assess the molecule's stability under various conditions. This is particularly important for applications where long-term stability is required, such as in organic electronic devices.
Table 3: Predicted Reaction Energetics for a Hypothetical Transformation
| Reaction Parameter | Predicted Value (Representative) |
| Activation Energy (Ea) | 25 kcal/mol |
| Enthalpy of Reaction (ΔH) | -15 kcal/mol |
Note: The values in this table are for a hypothetical reaction and serve as an illustration of the data that can be obtained from in silico predictions.
Applications of 4 Methoxy 4 Methylthiobiphenyl in Materials Science and Advanced Technologies
Role as a Precursor for Advanced Organic Materials
The structure of 4-Methoxy-4'-methylthiobiphenyl makes it a promising starting material for the synthesis of more complex molecules with tailored properties. The methoxy (B1213986) and methylthio groups can be chemically transformed into other functional groups, such as hydroxyl and thiol, respectively.
Synthesis of 4-hydroxy-4'-mercaptobiphenyl:
The conversion of this compound to 4-hydroxy-4'-mercaptobiphenyl would be a critical step in unlocking its potential. The methoxy group (-OCH3) can be cleaved to a hydroxyl group (-OH) using various demethylation reagents. Similarly, the methylthio group (-SCH3) can be converted to a thiol group (-SH). This transformation would yield a bifunctional biphenyl (B1667301) molecule with both a hydroxyl and a thiol group, making it a highly valuable building block for self-assembled monolayers, coordination polymers, and other functional materials.
Table 1: Hypothetical Synthesis Pathway
| Step | Reaction | Reagents | Product |
| 1 | Demethylation | Boron tribromide (BBr3) or other ether-cleaving agents | 4-Hydroxy-4'-methylthiobiphenyl |
| 2 | Thiol Synthesis | Sodium in liquid ammonia (B1221849) or other demethylthiolation methods | 4-Hydroxy-4'-mercaptobiphenyl |
Integration into Polymeric Architectures for Functional Materials
The biphenyl unit of this compound provides a rigid and conjugated backbone, which is a desirable feature for creating thermally stable and electronically active polymers. After appropriate functionalization, this compound could be incorporated into various polymer architectures.
For instance, the di-functional derivative, 4-hydroxy-4'-mercaptobiphenyl, could be polymerized through condensation reactions to form poly(ether-thioether)s. The properties of these polymers could be tuned by introducing other monomers into the polymerization process.
Development of Organic Electronic and Optoelectronic Components
The conjugated biphenyl core of this compound suggests its potential utility in organic electronics. Biphenyl derivatives are known to be components of liquid crystals and can exhibit interesting photophysical properties.
While direct evidence is lacking for this specific compound, related biphenyl structures are used in the development of:
Organic Light-Emitting Diodes (OLEDs): As host materials or as components of emissive layers.
Organic Field-Effect Transistors (OFETs): As the semiconductor layer.
Organic Photovoltaics (OPVs): As electron-donating or electron-accepting materials.
The methoxy and methylthio groups can influence the electronic properties, such as the HOMO and LUMO energy levels, which are crucial for the performance of these devices.
Application in Sensors and Responsive Materials
The thiol group in the derived 4-hydroxy-4'-mercaptobiphenyl is known to have a strong affinity for noble metal surfaces, such as gold. This property is the basis for the formation of self-assembled monolayers (SAMs). SAMs of functionalized biphenylthiols can be used to create highly sensitive and selective chemical sensors.
The biphenyl unit can also be incorporated into "smart" polymers that respond to external stimuli such as light, heat, or the presence of specific analytes. The specific binding of an analyte to a receptor unit attached to the polymer backbone could induce a conformational change in the polymer, leading to a detectable signal.
Table 2: Potential Sensor Applications
| Sensor Type | Principle of Operation | Target Analyte (Example) |
| Electrochemical Sensor | Change in electrical properties upon analyte binding | Heavy metal ions |
| Optical Sensor | Change in fluorescence or color upon analyte binding | Biologically relevant molecules |
Catalytic Applications and Ligand Design Incorporating 4 Methoxy 4 Methylthiobiphenyl Moieties
Design and Synthesis of Ligands Derived from 4-Methoxy-4'-methylthiobiphenyl for Metal Catalysis
The design of ligands based on the this compound framework primarily revolves around the introduction of a coordinating atom, most commonly phosphorus, to create a phosphine (B1218219) ligand. The position of the phosphine group is crucial for its catalytic activity. A likely synthetic strategy would involve the preparation of the parent this compound followed by phosphination.
The synthesis of this compound itself can be envisioned through standard cross-coupling methodologies such as the Suzuki-Miyaura or Stille reactions. For instance, a Suzuki coupling could involve the reaction of (4-methoxyphenyl)boronic acid with 4-bromothioanisole, or alternatively, 4-bromoanisole (B123540) with (4-(methylthio)phenyl)boronic acid, catalyzed by a palladium complex.
Once the biphenyl (B1667301) core is synthesized, a phosphine moiety, such as a diphenylphosphino group, can be introduced. This is typically achieved through ortho-lithiation of one of the aromatic rings with an organolithium reagent like n-butyllithium, followed by quenching with chlorodiphenylphosphine. The directing effect of the methoxy (B1213986) and methylthio groups would influence the regioselectivity of this step. The methoxy group is a known ortho-directing group, which would likely favor phosphination at the 3'-position.
An alternative approach to synthesizing functionalized biphenyl-based phosphine ligands involves the reaction of an aryl Grignard reagent with benzyne, followed by the addition of a chlorodialkylphosphine. This one-pot procedure can be more time and cost-effective than traditional multi-step syntheses.
Table 1: Proposed Synthetic Route for a this compound-Based Phosphine Ligand
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Suzuki-Miyaura Coupling | (4-methoxyphenyl)boronic acid, 4-bromothioanisole, Pd(PPh₃)₄, Na₂CO₃, Toluene/Water, 90°C | This compound |
| 2 | Ortho-lithiation and Phosphination | This compound, n-BuLi, TMEDA, THF, -78°C to rt; then ClPPh₂, -78°C to rt | (2'-(diphenylphosphino)-4-methoxy-4'-methyl-1,1'-biphenyl) |
Performance of this compound-Based Ligands in Cross-Coupling Reactions
Ligands incorporating the this compound scaffold are anticipated to be effective in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The performance of these ligands is influenced by both the electronic and steric properties conferred by the methoxy and methylthio substituents.
The electron-donating nature of the methoxy group can enhance the electron density at the metal center, which generally promotes the oxidative addition step in the catalytic cycle. The methylthio group, while also electron-donating, possesses a sulfur atom with lone pairs that could potentially coordinate to the metal center, creating a hemilabile ligand. This hemilability can be advantageous, as the sulfur atom could temporarily dissociate to open up a coordination site for the substrate and then re-coordinate to stabilize the catalytic intermediate.
The performance of such a ligand can be evaluated by its efficacy in promoting a model cross-coupling reaction, for example, the coupling of an aryl chloride with an arylboronic acid, which is generally more challenging than the corresponding reaction with aryl bromides or iodides. Key performance indicators would include reaction yield, turnover number (TON), and turnover frequency (TOF).
Table 2: Hypothetical Performance Data for a this compound-Based Ligand in a Suzuki-Miyaura Coupling Reaction
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | 1 | 92 |
| 2 | 4-Chloroanisole | Phenylboronic acid | 1 | 95 |
| 3 | 1-Chloro-4-nitrobenzene | Phenylboronic acid | 1 | 88 |
| 4 | 2-Chloropyridine | Phenylboronic acid | 1 | 85 |
This data is hypothetical and for illustrative purposes.
Enantioselective Catalysis with Chiral Analogues or Derivatives
The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. The this compound scaffold can be rendered chiral to create ligands for enantioselective transformations.
One established strategy for introducing chirality into biphenyl-based ligands is to create atropisomers. This can be achieved by introducing bulky substituents at the ortho-positions of the biphenyl linkage, which restricts free rotation around the C-C single bond. For a this compound derivative, introducing phosphine groups at the 2 and 2' positions could create a chiral, bidentate ligand. The synthesis of such atropisomeric ligands often involves a resolution step or an asymmetric synthesis.
Alternatively, a chiral center can be introduced on a substituent of the biphenyl core. For instance, a chiral phosphine group or a chiral alkyl group attached to the sulfur atom could impart chirality to the resulting metal complex.
These chiral ligands could be applied in a range of asymmetric reactions, including hydrogenation, hydrosilylation, and allylic alkylation. The enantioselectivity of the catalyst would be highly dependent on the specific structure of the ligand and the reaction conditions.
Table 3: Potential Applications of Chiral this compound-Based Ligands in Asymmetric Catalysis
| Reaction Type | Substrate Example | Chiral Ligand Type | Potential Enantiomeric Excess (ee, %) |
| Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | Atropisomeric Diphosphine | >95 |
| Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | Chiral Monophosphine | >90 |
| Asymmetric Michael Addition | 2-Cyclohexen-1-one | Chiral Diphosphine | >90 |
This data is illustrative of potential outcomes based on similar known systems.
Heterogeneous Catalysis Incorporating Biphenyl Thioether Structures
Immobilizing homogeneous catalysts onto solid supports offers several advantages, including ease of separation, potential for catalyst recycling, and suitability for continuous flow processes. google.comtamu.edu Ligands derived from this compound can be functionalized for immobilization on solid supports such as silica (B1680970) or polymers.
A common method for immobilization involves introducing a functional group onto the ligand that can form a covalent bond with the support material. For silica supports, a popular choice is a trialkoxysilane group. tamu.eduacs.org This group can be appended to the biphenyl scaffold, for example, through a linker attached to one of the aromatic rings or as a substituent on the phosphine. The resulting functionalized ligand can then be grafted onto the silica surface through a condensation reaction with the surface silanol (B1196071) groups.
The performance of the heterogenized catalyst would need to be compared with its homogeneous counterpart to assess the effect of immobilization on activity and selectivity. While some reduction in activity can occur due to mass transfer limitations, the benefits of recyclability often outweigh this drawback.
Table 4: General Approaches for Immobilization of Biphenyl-Based Ligands
| Support Material | Linker/Functional Group | Immobilization Chemistry | Advantages |
| Silica (SiO₂) | Trialkoxysilane | Silanization | Well-established chemistry, thermally stable support. |
| Polystyrene | Vinyl group | Co-polymerization | High loading capacity, tunable polymer properties. |
| Magnetic Nanoparticles | Carboxylic acid, amine | Surface functionalization | Easy separation using an external magnetic field. |
Emerging Research Frontiers and Future Prospects for 4 Methoxy 4 Methylthiobiphenyl Chemistry
Exploration of Novel Reactivity Patterns and Derivatization Routes
The reactivity of 4-Methoxy-4'-methylthiobiphenyl is governed by the electronic nature of its substituents. The methoxy (B1213986) group is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution, primarily at the ortho positions. Conversely, the methylthio group, while also electron-donating, possesses a sulfur atom with accessible d-orbitals, which can influence its reactivity in unique ways, including oxidation to sulfoxide (B87167) and sulfone, or participation in metal-catalyzed cross-coupling reactions.
Future research is poised to explore these reactivity patterns in greater detail. The development of novel derivatization routes is a key area of interest, aiming to synthesize a library of derivatives with tailored properties. One promising avenue is the use of modern cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide range of functional groups at specific positions on the biphenyl (B1667301) core. The optimization of reaction conditions, including the choice of catalyst, ligand, and base, will be crucial for achieving high yields and selectivity, especially when dealing with the potentially sensitive methylthio group.
Table 1: Potential Derivatization Reactions of this compound
| Reaction Type | Reagents and Conditions | Potential Products |
| Electrophilic Bromination | Br₂, FeBr₃ | Bromo-derivatives at positions ortho to the methoxy group |
| Nitration | HNO₃, H₂SO₄ | Nitro-derivatives, with regioselectivity influenced by both substituents |
| Oxidation of Sulfur | m-CPBA or H₂O₂ | 4-Methoxy-4'-(methylsulfinyl)biphenyl and 4-Methoxy-4'-(methylsulfonyl)biphenyl |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, base | Functionalized biphenyls with new aryl or heteroaryl groups |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Amino-derivatives for applications in optoelectronics and pharmaceuticals |
The synthesis of polyfluorinated biphenyls, for instance, has demonstrated the utility of pushing the boundaries of Suzuki-Miyaura cross-coupling with electron-poor substrates. acs.org Similar strategies could be adapted for this compound to create novel fluorinated derivatives with unique electronic properties.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
Understanding the kinetics and mechanisms of reactions involving this compound is fundamental to controlling product formation and optimizing synthetic routes. Advanced spectroscopic techniques are indispensable tools for in situ reaction monitoring, providing real-time data on the concentrations of reactants, intermediates, and products.
Techniques such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) are particularly powerful for tracking the progress of organic reactions. For instance, in the context of biphenyl synthesis via iron-catalyzed cross-coupling reactions, in situ monitoring has been instrumental in elucidating the role of different iron species and understanding the formation of byproducts like biphenyl. acs.org
Future research will likely see the increased application of these and other advanced spectroscopic methods, such as Raman spectroscopy, to study the reactions of this compound. This will enable a deeper understanding of reaction mechanisms, the identification of transient intermediates, and the optimization of reaction conditions for improved efficiency and selectivity. A study on substituted biphenyls has already showcased the power of combining single-crystal X-ray diffraction, Raman scattering, and computational calculations to understand their conformational properties. iucr.org
High-Throughput Screening for Material Applications
High-throughput screening (HTS) is a powerful methodology that enables the rapid and parallel testing of large libraries of compounds for specific properties. numberanalytics.comnumberanalytics.comnih.govacs.org This approach is particularly well-suited for the discovery of new materials with tailored functionalities. numberanalytics.comnumberanalytics.com Given the structural diversity that can be achieved through the derivatization of this compound, HTS presents a significant opportunity to explore its potential in various material applications.
One area of considerable interest is in the field of thermoelectric materials. Organic chalcogenides, which contain sulfur or other chalcogen elements, have shown promise as thermoelectric materials for converting waste heat into electricity. semnan.ac.irresearchgate.netuwaterloo.caresearchgate.net The presence of the methylthio group in this compound makes it and its derivatives interesting candidates for thermoelectric applications. rsc.org HTS could be employed to screen a library of these compounds for key thermoelectric parameters such as the Seebeck coefficient, electrical conductivity, and thermal conductivity. nih.gov
Furthermore, the biphenyl core is a common motif in liquid crystals and other organic electronic materials. HTS could be utilized to screen for properties such as liquid crystalline phases, charge mobility, and photophysical characteristics.
Table 2: Potential High-Throughput Screening Applications for this compound Derivatives
| Application Area | Screened Properties | Potential Impact |
| Thermoelectrics | Seebeck coefficient, electrical conductivity, thermal conductivity | Discovery of new organic thermoelectric materials for waste heat recovery. |
| Organic Electronics | Charge carrier mobility, HOMO/LUMO levels, photoluminescence | Development of new materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). |
| Liquid Crystals | Mesophase behavior, clearing point, birefringence | Identification of novel liquid crystalline materials for display technologies. |
| Sensing | Response to specific analytes (e.g., nitroaromatics) | Creation of new chemosensors. mdpi.com |
Synergy Between Computational and Experimental Approaches in this compound Research
The synergy between computational modeling and experimental work is a powerful paradigm in modern chemical research. iucr.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of molecules, guiding experimental efforts and aiding in the interpretation of results.
For a related compound, 4-Methoxy-4'-Nitrobiphenyl, computational studies have been used to analyze its vibrational spectra, electronic structure, and nonlinear optical properties. nih.gov Similar computational approaches can be applied to this compound to predict its properties and reactivity. For instance, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into its electronic transitions and charge transfer characteristics. nih.gov Molecular electrostatic potential (MEP) maps can predict sites susceptible to electrophilic and nucleophilic attack, guiding synthetic strategies. ijert.orgijert.orgresearchgate.net
Computational screening of virtual libraries of this compound derivatives can be performed to identify promising candidates for specific applications before their synthesis and experimental characterization, thereby saving significant time and resources. researchgate.net This integrated approach, where computational predictions are validated by experimental results, which in turn feed back into the refinement of theoretical models, will be crucial for accelerating the discovery and development of new functional materials based on the this compound scaffold.
Q & A
Q. What are the optimal synthetic routes for 4-Methoxy-4'-methylthiobiphenyl, and how do reaction conditions influence yields?
The synthesis of biphenyl derivatives like this compound typically employs cross-coupling reactions. A validated method involves Stille coupling (organotin reagents) or Suzuki-Miyaura coupling (boronic acids) with palladium catalysts. For example:
- Procedure : React 4-methoxyphenylboronic acid with 4-methylthiophenyl halide using Pd(PPh₃)₄ as a catalyst in a mixture of toluene/water with Na₂CO₃ as a base (70–80°C, 12–24 hours) .
- Key Variables : Catalyst loading (1–5 mol%), solvent polarity, and temperature critically impact yields. Lower catalyst amounts may reduce costs but risk incomplete coupling.
- Yield Optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate) typically achieves >75% yield.
Q. How should researchers characterize this compound to confirm structural integrity?
Comprehensive characterization requires:
- NMR Spectroscopy : ¹H/¹³C NMR to verify methoxy (-OCH₃, δ ~3.8 ppm) and methylthio (-SCH₃, δ ~2.5 ppm) substituents. Aromatic protons typically appear as doublets in the δ 6.8–7.5 ppm range .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ at m/z 246.08 (C₁₄H₁₄OS).
- Elemental Analysis : Carbon, hydrogen, and sulfur content should align with theoretical values (±0.3%).
Q. What are the primary challenges in stabilizing this compound during storage?
- Light Sensitivity : The methylthio group may oxidize to sulfoxide/sulfone derivatives under prolonged light exposure. Store in amber vials under inert gas (N₂/Ar) .
- Thermal Stability : Differential Scanning Calorimetry (DSC) studies suggest decomposition above 200°C.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?
- DFT Workflow : Use B3LYP/6-311+G(d,p) basis sets to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. Compare with experimental UV-Vis spectra (λ_max ~270 nm) .
- Applications : Predict charge-transfer behavior for optoelectronic materials or ligand design in catalysis.
Q. What strategies resolve contradictions in reported biological activity data for methylthio-substituted biphenyls?
- Case Study : If antimicrobial assays show variability, validate using standardized protocols (e.g., CLSI guidelines) and control for solvent effects (DMSO vs. aqueous buffers).
- Data Cross-Validation : Combine MIC (Minimum Inhibitory Concentration) assays with molecular docking to correlate activity with sulfur group orientation in bacterial enzyme pockets .
Q. How do substituent effects (methoxy vs. methylthio) modulate the compound’s reactivity in photochemical applications?
- Experimental Design : Compare photoreactivity under UV light (λ = 254 nm) with analogs like 4-Methoxy-4'-trifluoromethylbiphenyl.
- Mechanistic Insight : Methoxy groups donate electron density, enhancing charge-transfer transitions, while methylthio groups introduce sulfur-centered radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
